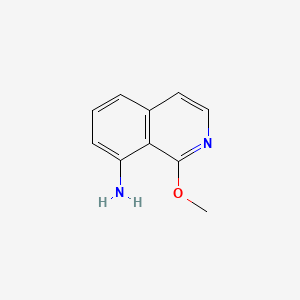

1-Methoxyisoquinolin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

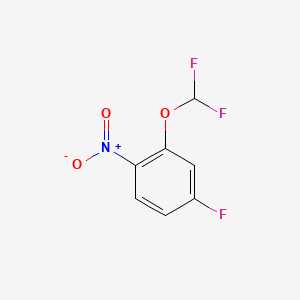

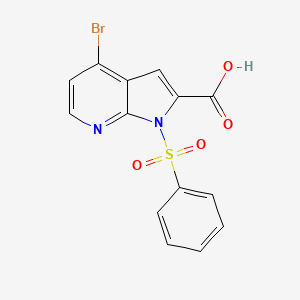

1-Methoxyisoquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O. It is used for research purposes and is not intended for human or veterinary use. It has been mentioned in the context of the synthesis of 8-quinolinamines, which are considered valuable scaffolds in organic synthesis .

Synthesis Analysis

The synthesis of 8-quinolinamines, including 1-Methoxyisoquinolin-8-amine, involves the use of mono-propargylated aromatic ortho-diamines . The process can be conducted using either stannic chloride or indium (III) chloride under aerobic conditions . This represents primary examples for main group metal catalyzed 6-exo-dig and 6-endo-dig cyclizations .Chemical Reactions Analysis

The synthesis of 1-Methoxyisoquinolin-8-amine involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation . The reactions can be conducted in a one-pot manner starting from ortho-nitro N-propargyl anilines .Scientific Research Applications

Antimalarial and Antiparasitic Agent Development

“1-Methoxyisoquinolin-8-amine” derivatives have been synthesized and evaluated for their potential as broad-spectrum anti-infectives . These compounds have shown potent in vitro antimalarial activity against drug-sensitive and drug-resistant strains of Plasmodium falciparum. They have also demonstrated efficacy in curing animal models infected with Plasmodium berghei and Plasmodium yoelii nigeriensis, indicating their potential as therapeutic agents for emerging drug-resistant parasites.

Antimicrobial and Antifungal Applications

The synthesized 8-quinolinamines, which include the “1-Methoxyisoquinolin-8-amine” structure, have exhibited promising antifungal activities against various strains such as Candida albicans, Candida glabrata, and Aspergillus fumigatus . Additionally, these compounds have shown antibacterial activities against Staphylococcus aureus, including methicillin-resistant strains, and Mycobacterium intracellulare, highlighting their potential in addressing multi-drug-resistant bacterial infections.

Pharmacological Research

In pharmacology, “1-Methoxyisoquinolin-8-amine” and its derivatives are essential in the development of new drugs due to their diverse biological activities . They serve as key scaffolds in the synthesis of compounds with anticancer, antioxidant, anti-inflammatory, and antituberculosis properties, among others.

Material Science

“1-Methoxyisoquinolin-8-amine” is used in material science for the synthesis of high-purity reference standards employed in pharmaceutical testing . Its derivatives are crucial in the development of new materials with specific biochemical properties.

Chemical Synthesis

This compound plays a significant role in organic synthesis, particularly in the formation of quinolin-8-amines, which are valuable scaffolds in organic chemistry . It is involved in intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation methodologies, contributing to the advancement of synthetic chemistry.

Biochemical Research

In the field of biochemistry, “1-Methoxyisoquinolin-8-amine” derivatives are investigated for their role in the synthesis of bioactive compounds via reactions like the modified Mannich reaction . These reactions are crucial for the development of new biochemical assays and diagnostic tools.

Mechanism of Action

Target of Action

1-Methoxyisoquinolin-8-amine is a type of 8-quinolinamine . Quinolinamines have been identified as broad-spectrum anti-infectives . They exhibit potent in vitro antimalarial activity, antileishmanial activities, antifungal activities, and antibacterial activities . Therefore, the primary targets of 1-Methoxyisoquinolin-8-amine are likely to be the pathogens causing these infections.

Biochemical Pathways

Considering its broad-spectrum anti-infective properties, it is likely that the compound affects multiple pathways in the pathogens, leading to their inhibition or death

Pharmacokinetics

Pharmacokinetics studies are crucial for understanding the disposition of a drug in the body and its bioavailability

Result of Action

The result of the action of 1-Methoxyisoquinolin-8-amine is the inhibition or killing of various pathogens, given its broad-spectrum anti-infective properties . This leads to the alleviation of the infections caused by these pathogens.

properties

IUPAC Name |

1-methoxyisoquinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-9-7(5-6-12-10)3-2-4-8(9)11/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWFGHIMZGJJKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Urea, N-[(3-methoxyphenyl)methyl]-N-methyl-N'-[4-(1H-pyrazol-4-yl)-2-[2-(1-pyrrolidinyl)ethoxy]phenyl]-](/img/structure/B595140.png)

![3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B595149.png)

![3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595155.png)